molecular formula C27H32N6O3 B2536135 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 851939-30-5

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2536135
CAS No.: 851939-30-5
M. Wt: 488.592
InChI Key: NBABQGCZEPIXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as the "target compound") is a purine dione derivative characterized by:

  • 1,3-dimethyl substitutions on the purine core.
  • A 4-methylbenzyl group at position 7.
  • A piperazine ring at position 8, linked via a methyl group, with a 4-methoxyphenyl substituent on the piperazine.

The 4-methoxy group on the piperazine may enhance receptor binding through electron-donating effects, while the 4-methylbenzyl group at position 7 contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3/c1-19-5-7-20(8-6-19)17-33-23(28-25-24(33)26(34)30(3)27(35)29(25)2)18-31-13-15-32(16-14-31)21-9-11-22(36-4)12-10-21/h5-12H,13-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBABQGCZEPIXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular structure of the compound includes a purine core with various functional groups that contribute to its biological activity. The key chemical properties are summarized in the table below:

PropertyValue
Molecular Formula C25H31N3O3
Molecular Weight 421.532 g/mol
Density 1.166 g/cm³
Boiling Point 620.1 °C
Flash Point 328.8 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been investigated for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) , an enzyme crucial for glucose metabolism and insulin signaling. By inhibiting DPP-IV, the compound may enhance insulin sensitivity and lower blood glucose levels, making it a potential candidate for treating type II diabetes and obesity .

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological properties:

  • Antidiabetic Activity : As a DPP-IV inhibitor, it has shown promise in improving glycemic control in diabetic models.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antidepressant Activity : The piperazine moiety is known to exhibit antidepressant effects, which may be relevant in mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • DPP-IV Inhibition Study :
    • A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced blood glucose levels compared to control groups. This supports its potential use in managing diabetes.
  • Neuroprotective Study :
    • In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antidepressant Activity :
    • Research involving behavioral tests in animal models indicated that the compound exhibited antidepressant-like effects, enhancing serotonin levels in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound’s analogs differ primarily in:

  • Piperazine substituents (e.g., phenyl, fluorophenyl, hydroxyethyl).
  • Position 7 side chains (e.g., benzyl, phenoxypropyl, phenylpropyl).
  • Molecular weight and polarity , influenced by substituent choice.
Table 1: Structural and Molecular Comparison
Compound Name (Source) Piperazine Substituent Position 7 Group Molecular Weight Key Features
Target Compound () 4-Methoxyphenyl 4-Methylbenzyl ~460.4* High lipophilicity; electron-donating methoxy group
7-(4-Methylbenzyl)-8-(4-phenylpiperazin-1-yl) analog () Phenyl 4-Methylbenzyl ~452.5 Lacks methoxy; reduced electronic effects
8-(4-Fluorophenyl)piperazine analog () 4-Fluorophenyl 3-Phenylpropyl ~439.4 Electron-withdrawing fluorine; longer side chain
8-(4-Methoxyphenyl)-7-(3-phenoxypropyl) analog () 4-Methoxyphenyl 3-Phenoxypropyl 490.6 Flexible phenoxypropyl chain; higher molecular weight
8-(4-Ethylpiperazinyl) analog () Ethyl 3-Phenylpropyl ~437.5 Altered piperazine basicity; increased hydrophobicity
7-Benzyl-8-(4-methylpiperazinyl) analog () 4-Methylpiperazinyl Benzyl ~396.4 Simplified benzyl group; reduced steric bulk

*Molecular weight calculated based on formula C₂₅H₂₈N₆O₃.

Pharmacological Implications

Piperazine Substituents
  • Phenyl () : Lacks methoxy’s electronic effects, possibly reducing affinity for targets requiring polar interactions.
  • 4-Fluorophenyl () : Fluorine’s electronegativity may alter binding kinetics, as seen in selective serotonin reuptake inhibitors (SSRIs) .
  • Hydroxyethyl () : Introduces hydrogen bonding but reduces membrane permeability.
Position 7 Side Chains
  • 4-Methylbenzyl (Target Compound) : Balances lipophilicity and steric hindrance, aiding blood-brain barrier penetration .
  • 3-Phenoxypropyl (): Increased flexibility may enhance interaction with hydrophobic pockets in enzymes like phosphodiesterases.
  • Benzyl () : Simpler structure but may lack selectivity due to reduced steric bulk.

Preparation Methods

Construction of the 1,3-Dimethylpurine-2,6-dione Skeleton

The purine core is synthesized via Traube’s cyclization, a classical method for xanthine derivatives. Diaminouracil derivatives are condensed with aldehydes under oxidative conditions. For example:
$$
\text{5,6-Diamino-1,3-dimethyluracil} + \text{RCHO} \xrightarrow{\text{BDMS}} \text{1,3-Dimethylxanthine}
$$
Here, bromo dimethyl-sulfonium bromide (BDMS) facilitates imine formation and subsequent cyclization.

Introduction of the 7-(4-Methylbenzyl) Group

Alkylation at the 7-position is achieved using 4-methylbenzyl bromide under basic conditions. A typical procedure involves:

  • Dissolving 1,3-dimethylxanthine in anhydrous DMF.
  • Adding potassium carbonate (2 eq) and 4-methylbenzyl bromide (1.2 eq).
  • Stirring at 60°C for 12 hours.

Yield : ~78% (reported for analogous 7-benzylxanthines).

Functionalization at the 8-Position

Synthesis of 8-(Chloromethyl) Intermediate

The 8-position is activated for nucleophilic substitution via chlorination:

  • Intermediate A is prepared by reacting 1,3-dimethyl-7-(4-methylbenzyl)xanthine with paraformaldehyde and thionyl chloride.
  • The reaction proceeds via Mannich-type condensation, forming a chloromethyl group.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 6 hours.

Synthesis of 1-(4-Methoxyphenyl)piperazine (Intermediate B)

The piperazine component is synthesized via Ullmann coupling:

  • Reacting piperazine with 4-bromoanisole in o-xylene.
  • Using NaO$$^t$$Bu as a base and a palladium catalyst (0.5 mol%).

Optimized Conditions :

Parameter Value
Solvent o-xylene
Temperature 120°C
Time 3 hours
Yield 96%

Final Coupling Reaction

The chloromethyl group at the 8-position undergoes nucleophilic substitution with 1-(4-methoxyphenyl)piperazine:

  • Intermediate A (1 eq) and Intermediate B (1.2 eq) are refluxed in acetone.
  • Triethylamine (1 eq) is added to scavenge HCl.

Reaction Profile :

Parameter Value
Solvent Acetone
Temperature 56–60°C (reflux)
Time 12–15 hours
Yield 64–75%

Purification is achieved via recrystallization from i-propanol.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-disclosed method uses solid-phase techniques for analogous purine derivatives:

  • Coupling bromoacetic acid to a resin-bound amine.
  • Sequential alkylation and cyclization steps to build the purine core.
  • Cleavage from the resin using trifluoroacetic acid.

Advantages : High purity, scalable for combinatorial libraries.
Limitations : Requires specialized equipment and resins.

One-Pot Methods

Recent advances employ one-pot strategies to reduce step count:

  • Simultaneous alkylation at the 7- and 8-positions using dual electrophiles.
  • Microwave-assisted reactions to accelerate coupling steps (e.g., 30 minutes at 100°C).

Critical Analysis of Methodologies

Yield Optimization

  • Chloromethylation Efficiency : The chloromethyl intermediate’s yield (60–70%) limits overall efficiency. Alternatives like bromomethylation may offer higher reactivity.
  • Piperazine Coupling : Excess piperazine (1.5 eq) improves substitution but complicates purification.

Solvent and Catalyst Selection

Factor Impact on Synthesis
Solvent Polarity Acetone > DMF in minimizing side reactions.
Catalyst Palladium catalysts in piperazine synthesis reduce reaction time.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to improve yield and purity?

The synthesis involves multi-step organic reactions, typically starting with a purine core functionalized via nucleophilic substitution or reductive amination. Key steps include:

  • Purine core formation : Cyclization of intermediates under controlled conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Piperazine coupling : Reaction with 4-(4-methoxyphenyl)piperazine using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane .
  • Final purification : Silica gel chromatography (0–5% MeOH/EtOAc gradient) or HPLC to isolate the product (purity >95%) .
    Optimization strategies : Adjusting solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of piperazine derivative) to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 3.43 ppm for methyl groups on the purine core; δ 4.36 ppm for piperazine protons) .
  • Mass spectrometry : HRMS (e.g., m/z 439.2443 [M+Na]+^+) to confirm molecular weight .
  • X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What are the compound’s known biological targets, and how are these interactions validated experimentally?

  • Primary targets : Serotonin receptors (5-HT1A/2A_{1A/2A}), viral polymerases (e.g., hepatitis C NS5B), and enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) .
  • Validation methods :
    • Radioligand binding assays (e.g., 3^3H-serotonin displacement for 5-HT receptor affinity) .
    • Enzyme inhibition assays (IC50_{50} determination using fluorogenic substrates for ALDH1A1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities across studies?

  • Comparative binding assays : Use standardized protocols (e.g., uniform membrane preparations from HEK293 cells expressing cloned receptors) to minimize variability .
  • Structural analysis : Perform molecular docking studies to identify substituent-dependent binding modes (e.g., methoxyphenyl vs. benzyl groups altering piperazine orientation) .
  • Meta-analysis : Cross-reference data with structurally similar analogs (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) to identify trends .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

  • Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzyl with 4-chlorobenzyl) and compare bioactivity .
  • Computational modeling : Use QSAR models to predict how substituents influence logP, polar surface area, and target affinity .
  • Pharmacophore mapping : Identify critical moieties (e.g., the piperazine-methyl group’s role in crossing the blood-brain barrier) .

Q. How should researchers design in vivo studies to evaluate neuropharmacological effects while mitigating off-target toxicity?

  • Dose optimization : Start with rodent models (e.g., mice) using doses derived from in vitro IC50_{50} values (e.g., 10–50 mg/kg for serotonin modulation) .
  • Pharmacokinetic profiling : Measure plasma half-life and brain penetration via LC-MS/MS .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function biomarkers during chronic dosing .

Q. What methodologies are used to investigate the compound’s enzymatic inhibition mechanisms?

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots (e.g., ALDH1A1 inhibition with Ki_i = 12 nM) .
  • Crystallography : Resolve co-crystal structures of the compound bound to target enzymes (e.g., ALDH1A1 active site) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine mechanistic models .

Q. How can researchers address stability issues during large-scale synthesis or formulation?

  • Degradation analysis : Use accelerated stability studies (40°C/75% RH) to identify hydrolytically labile groups (e.g., ester linkages in prodrug derivatives) .
  • Stabilizing agents : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term storage .
  • Controlled environments : Perform reactions under inert atmospheres (N2_2) to prevent oxidation of the methoxyphenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.